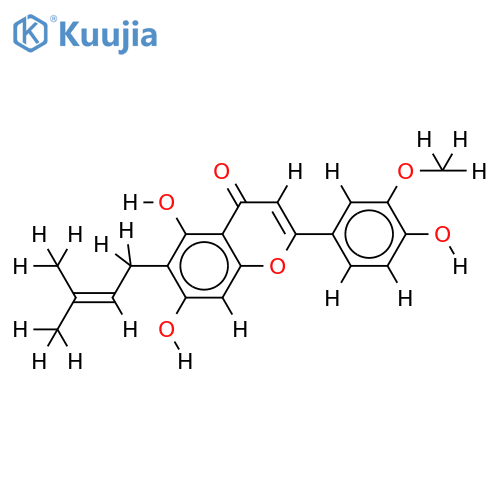Cas no 76735-58-5 (Cannflavin B)

Cannflavin B 化学的及び物理的性質
名前と識別子
-
- 6-prenylchrysoeriol
- Cannflavin B
- KK2PPP6QRW
- SCHEMBL16769856
- Canniflavone 1
- NSC719330
- LMPK12110795
- DTXSID201317814
- Canniflavone
- CHEMBL1985794
- 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
- Cannaflavin B
- 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one
- UNII-KK2PPP6QRW
- XC176307
- HY-W749694
- NSC-719330
- NCI60_040982
- 76735-58-5
- CS-0794214
- 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-(3-methyl-2-buten-1-yl)-
- 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one
- DA-71900
- AO-229/21213022
-
- インチ: InChI=1S/C21H20O6/c1-11(2)4-6-13-15(23)9-19-20(21(13)25)16(24)10-17(27-19)12-5-7-14(22)18(8-12)26-3/h4-5,7-10,22-23,25H,6H2,1-3H3
- InChIKey: IXCUTZUASDSIJO-UHFFFAOYSA-N
- SMILES: CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C
計算された属性
- 精确分子量: 368.12598835g/mol
- 同位素质量: 368.12598835g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 27
- 回転可能化学結合数: 4
- 複雑さ: 608
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.6
- トポロジー分子極性表面積: 96.2Ų
Cannflavin B Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C175405-10mg |
Cannflavin B |
76735-58-5 | 10mg |
$ 1946.00 | 2023-04-18 | ||
| TRC | C175405-5mg |
Cannflavin B |
76735-58-5 | 5mg |
$ 928.00 | 2023-09-08 | ||
| TRC | C175405-1mg |
Cannflavin B |
76735-58-5 | 1mg |
$ 247.00 | 2023-09-08 | ||
| Chemenu | CM525151-10mg |
Canniflavone |
76735-58-5 | 95% | 10mg |
$*** | 2023-03-30 | |
| TRC | C175405-2.5mg |
Cannflavin B |
76735-58-5 | 2.5mg |
$ 488.00 | 2023-09-08 |
Cannflavin B 関連文献
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
Cannflavin Bに関する追加情報
Exploring Cannflavin B (CAS No. 76735-58-5): A Unique Flavonoid with Emerging Therapeutic Potential
In recent years, the scientific community has shown growing interest in Cannflavin B (CAS No. 76735-58-5), a prenylated flavonoid predominantly found in Cannabis sativa. Unlike its more famous counterparts like CBD or THC, Cannflavin B belongs to a class of secondary metabolites called cannflavins, which are gaining attention for their potential anti-inflammatory and neuroprotective properties. Researchers are particularly intrigued by its unique molecular structure, characterized by a flavonoid backbone modified with prenyl groups, which may enhance its bioavailability and biological activity.
The rise of natural product drug discovery has propelled Cannflavin B into the spotlight. With increasing consumer demand for plant-derived therapeutics, this compound is being studied for its potential role in managing chronic inflammation—a key factor in conditions like arthritis and neurodegenerative diseases. A 2022 study published in Phytochemistry Reviews highlighted its ability to inhibit pro-inflammatory enzymes (e.g., COX-2 and 5-LOX) more selectively than conventional NSAIDs, suggesting fewer gastrointestinal side effects. This aligns with current health and wellness trends favoring alternatives to synthetic drugs.
From a biochemical perspective, Cannflavin B (CAS No. 76735-58-5) exhibits a dual mechanism of action: it modulates both the arachidonic acid pathway and oxidative stress responses. Its antioxidant capacity, measured via ORAC assays, outperforms many common flavonoids like quercetin. This has sparked interest in its application for skin care formulations, where oxidative damage contributes to aging. Cosmetic companies are now exploring Cannflavin B-infused serums as part of the booming "canna-beauty" market, projected to reach $1.1 billion by 2025.
Despite its promise, challenges remain in large-scale extraction of Cannflavin B. The compound occurs in trace amounts (typically <0.1% dry weight) in cannabis, making isolation economically unfeasible for clinical applications. Recent advances in synthetic biology offer solutions—researchers at MIT successfully engineered yeast strains to produce cannflavins via heterologous expression of cannabis-derived enzymes. This bioengineering approach could democratize access while addressing sustainability concerns tied to traditional cultivation.
The legal landscape surrounding Cannflavin B remains nuanced. As a non-psychoactive compound, it falls outside most cannabis regulations, but intellectual property battles are emerging over extraction patents. Investors are closely watching this space, especially after the 2023 USPTO approval of a patent for Cannflavin B-enriched extracts targeting musculoskeletal pain. Meanwhile, analytical methods like HPLC-UV and LC-MS/MS are being refined to standardize quantification, addressing quality control hurdles in commercial products.
Future research directions for Cannflavin B (CAS No. 76735-58-5) include investigating its synergistic effects with other cannabis phytochemicals—the so-called "entourage effect." Preliminary data suggest enhanced efficacy when combined with terpenes like β-caryophyllene. Additionally, its blood-brain barrier permeability is under scrutiny for potential applications in traumatic brain injury. As the functional foods market expands, some startups are already prototyping Cannflavin B-fortified beverages, capitalizing on its bitter flavor profile and purported health benefits.
For researchers and industry professionals, key questions about Cannflavin B remain: What are its optimal delivery systems? How does its pharmacokinetics compare to other flavonoids? Can structure-activity relationships guide the development of more potent analogs? Addressing these through rigorous preclinical studies will determine whether this obscure cannabis constituent becomes a mainstream therapeutic agent or remains a niche botanical curiosity.
76735-58-5 (Cannflavin B) Related Products
- 1056465-09-8(2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 726206-53-7(2-hydroxy-4-iodo-pyridine-3-carbaldehyde)
- 786721-17-3(N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide)
- 2171163-26-9(5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-1-methyl-1H-pyrazole-3-carboxylic acid)
- 22293-47-6(3-(1-Phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium-5-ylazanide)
- 2137581-00-9(Carbamic acid, N-[4-(2-ethylcyclopropyl)-3-oxobutyl]-, 1,1-dimethylethyl ester)
- 98278-56-9(1-methylpiperidine-3-thiol)
- 941934-30-1(N-2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl-2-nitrobenzene-1-sulfonamide)
- 1417422-00-4([5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid)
- 2228311-19-9(2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine)




